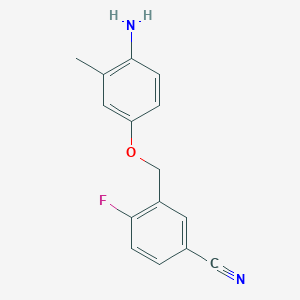

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

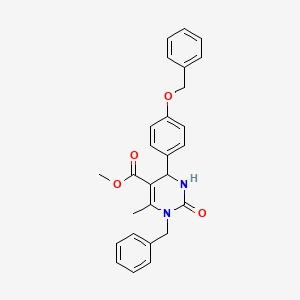

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an aromatic ring (from the phenoxymethyl group) could contribute to the compound’s stability. The electron-withdrawing nitrile group could make the molecule polar, affecting its physical properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group in nucleophilic addition reactions, and the phenoxymethyl group in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points by the strength of intermolecular forces .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Green Chemistry Applications : A study highlighted the application of a recyclable fluorous oxime in synthesizing 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, demonstrating the use of fluorous synthetic routes. This approach ensures that the product can be separated easily using fluorous solid-phase extraction, and the fluorous ketone recovered can be reused, showcasing sustainable and green chemistry practices (Ang et al., 2013).

Applications in Material Science

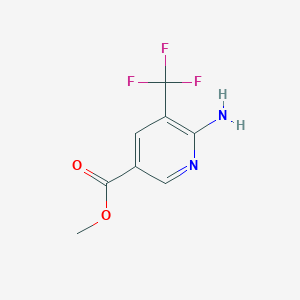

- Polymer Solar Cells Efficiency : 4-amino-2-(trifluoromethyl)benzonitrile, a compound structurally similar to 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile, was used as an additive in polymer solar cells, leading to an increased power conversion efficiency. This highlights the compound's potential role in enhancing the performance of organic photovoltaic devices (Jeong et al., 2011).

- Fabrication of Chromophoric Xerogels : The compound's structural analog, 4-fluorobenzonitrile, was utilized in the fabrication of various chromophoric sol-gel materials. This indicates the potential use of such compounds in creating materials with specific light-absorbing properties (Seifert et al., 2003).

Applications in Chemical Analysis and Sensing

- Fluorescent Sensor Development : Research indicates that structurally similar compounds to 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile can be used to develop highly selective and sensitive fluorescent sensors. For instance, a study demonstrated the synthesis of a sensor with high selectivity and sensitivity toward Al3+ ions, which could be used in bio-imaging fluorescent probes to detect these ions in human cervical HeLa cancer cell lines (Ye et al., 2014).

Applications in Polymer and Material Development

- Hyperbranched Polybenzoxazoles : The compound's structural analog, 4-fluorobenzonitrile, was used in the synthesis of hyperbranched polybenzoxazoles (HBPBOs), which have excellent thermal stability and could be used in high-performance material applications (Hong et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILISMDYGOEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C#N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)

![3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2397617.png)

![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)

![(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B2397621.png)

![1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2397627.png)